2,5-Dimethyl-3-(4-methylphenyl)-2,3-dihydro-1,2,4-oxadiazole
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Overview
Description
2,5-Dimethyl-3-(4-methylphenyl)-2,3-dihydro-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of 2,5-Dimethyl-3-(4-methylphenyl)-2,3-dihydro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,5-Dimethyl-3-(4-methylphenyl)-2,3-dihydro-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or nitro groups can be introduced into the aromatic ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It has shown promise in biological studies, particularly for its antimicrobial and antifungal activities. Researchers are investigating its potential as a lead compound for developing new drugs.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the treatment of infections and other diseases.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-(4-methylphenyl)-2,3-dihydro-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. The exact molecular pathways involved can vary depending on the specific application and target organism .
Comparison with Similar Compounds
2,5-Dimethyl-3-(4-methylphenyl)-2,3-dihydro-1,2,4-oxadiazole can be compared with other similar compounds, such as:
2,5-Dimethyl-3-phenyl-2,3-dihydro-1,2,4-oxadiazole: This compound lacks the methyl group on the phenyl ring, which can influence its reactivity and biological activity.
2,5-Dimethyl-3-(4-chlorophenyl)-2,3-dihydro-1,2,4-oxadiazole: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s properties, including its solubility and reactivity.
2,5-Dimethyl-3-(4-nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole: The nitro group introduces additional reactivity, making this compound useful in different chemical transformations.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
267238-19-7 |
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Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,5-dimethyl-3-(4-methylphenyl)-3H-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H14N2O/c1-8-4-6-10(7-5-8)11-12-9(2)14-13(11)3/h4-7,11H,1-3H3 |
InChI Key |
XDHLRMVEIDVIES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N=C(ON2C)C |
Origin of Product |
United States |
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